Asenapine 11-Hydroxysulfate is a metabolite of asenapine, an atypical antipsychotic primarily used in the treatment of bipolar I disorder and schizophrenia. Asenapine itself is a potent antagonist at various serotonin, dopamine, and adrenergic receptors, making it effective in managing symptoms associated with these mental health conditions. The 11-hydroxysulfate derivative is formed through metabolic processes that involve hydroxylation and sulfation of the parent compound.
Asenapine was initially approved for clinical use in 2009 and is marketed under various trade names, including Saphris and Sycrest. It is classified as an atypical antipsychotic within the broader category of psychotropic medications. The compound is derived from altering the chemical structure of the tetracyclic antidepressant mianserin, which contributes to its pharmacological profile.
The synthesis of asenapine 11-hydroxysulfate occurs primarily through metabolic pathways involving cytochrome P450 enzymes, particularly CYP1A2, which oxidizes asenapine to its hydroxylated forms. Subsequent sulfation is facilitated by sulfotransferase enzymes. This metabolic conversion can be summarized as follows:
The exact conditions and reagents used in laboratory synthesis may vary, but they typically involve the use of biological systems or liver microsomes to mimic in vivo metabolism.
Asenapine 11-hydroxysulfate retains the core structure of asenapine with modifications at the hydroxyl and sulfate positions. The molecular formula for asenapine is , while the modified structure includes additional functional groups due to hydroxylation and sulfation.
This indicates that asenapine 11-hydroxysulfate has three oxygen atoms (two from sulfate and one from hydroxyl) and one sulfur atom compared to its parent compound.
The primary chemical reactions involving asenapine 11-hydroxysulfate include:
These reactions are catalyzed by specific enzymes in the liver, emphasizing the role of hepatic metabolism in drug clearance.
Asenapine acts primarily through antagonism at several neurotransmitter receptors:
Asenapine 11-hydroxysulfate is expected to exhibit distinct physical properties due to its altered chemical structure:
Research indicates that metabolites like asenapine 11-hydroxysulfate may have different pharmacokinetic profiles compared to their parent compounds, affecting their absorption, distribution, metabolism, and excretion characteristics.
Asenapine 11-hydroxysulfate is primarily studied for its role in pharmacokinetics rather than direct therapeutic applications. Understanding this metabolite can provide insights into:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: